N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a 4-methoxybenzyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine typically involves the alkylation of a triazine derivative with 4-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or cesium carbonate in an anhydrous solvent like dimethylformamide (DMF). The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the reaction conditions can be optimized to minimize waste and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The methoxybenzyl group enhances its binding affinity and selectivity. The triazine ring can interact with nucleophilic sites on the target molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine: Lacks the methoxybenzyl group, resulting in different chemical properties.
4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the triazine ring.
N2-Benzyl-1,3,5-triazine-2,4-diamine: Similar structure but with a benzyl group instead of a methoxybenzyl group.
Uniqueness
N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the triazine ring and the methoxybenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, particularly its antiproliferative effects against cancer cells and its potential as an antibacterial agent.
Overview of Triazine Compounds
Triazines are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. The 1,3,5-triazine derivatives, particularly those with diaminomethyl substitutions, have been studied for their pharmacological properties. Research indicates that these compounds exhibit a wide range of biological activities including:
- Anticancer : Inhibition of tumor cell proliferation.
- Antibacterial : Potential to inhibit bacterial growth.
- Antiviral : Activity against various viruses.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The compound was evaluated alongside other triazine derivatives for its efficacy in inhibiting the growth of breast cancer cells.
Case Studies and Findings
- Breast Cancer Cell Lines :
- In a study evaluating several triazine derivatives, this compound showed significant antiproliferative activity against the MDA-MB231 breast cancer cell line. The compound achieved a GI50 value (the concentration required to inhibit cell growth by 50%) comparable to leading chemotherapeutic agents like methotrexate and nilotinib .
- The mechanism of action was primarily through apoptosis induction, as indicated by morphological changes observed in treated cells .
Compound | GI50 (nM) | Mechanism of Action |
---|---|---|
This compound | 1 | Apoptosis |
Methotrexate | 10 | Antimetabolite |
Nilotinib | 40 | Tyrosine kinase inhibitor |
- Structure-Activity Relationship (SAR) :
- Modifications to the triazine structure significantly impacted biological activity. For instance, substituting different groups at specific positions on the triazine ring altered the compound's potency against cancer cells. The presence of methoxy groups at the para position enhanced cytotoxicity compared to ortho or meta substitutions .
Antibacterial Activity
In addition to anticancer properties, this compound has been investigated for its antibacterial potential. Studies have shown that certain triazines can inhibit key bacterial enzymes such as dihydrofolate reductase (DHFR), which is critical for bacterial survival.
Key Findings
- Triazines with specific substitutions demonstrated effective inhibition of E. coli DHFR with IC50 values indicating strong binding affinity . This suggests that this compound could serve as a lead compound for developing new antibacterial agents.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | 0.5 | Dihydrofolate reductase (DHFR) |
NSC120927 | 0.01 | Dihydrofolate reductase (DHFR) |
Properties
CAS No. |
38164-19-1 |
---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-N-[(4-methoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13N5O/c1-17-9-4-2-8(3-5-9)6-13-11-15-7-14-10(12)16-11/h2-5,7H,6H2,1H3,(H3,12,13,14,15,16) |
InChI Key |
MUYBVGXUPMNFIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.